

Physical and chemical properties of Zeaxanthin dipalmitate

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Compound of Interest

Compound Name: Zeaxanthin dipalmitate

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Zeaxanthin Dipalmitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a carotenoid ester also known by the synonym Physalien, is a prominent xanthophyll found in a variety of natural sources, most notably in wolfberries (*Lycium barbarum*)[1]. This lipophilic molecule, formed from the central carotenoid zeaxanthin esterified with two molecules of palmitic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Its unique chemical structure contributes to its stability and bioavailability, making it a compelling candidate for investigation in the fields of nutrition, pharmacology, and drug development[2]. This technical guide provides an in-depth overview of the physical and chemical properties of **Zeaxanthin dipalmitate**, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of **Zeaxanthin dipalmitate** are summarized in the table below. These properties are crucial for its extraction, formulation, and application in various research and development settings.

Property	Value	References
IUPAC Name	[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate	[3]
Synonyms	Physalien, Zeaxanthin dihexadecanoate	[1][4]
CAS Number	144-67-2	[2]
Molecular Formula	C ₇₂ H ₁₁₆ O ₄	[1][2][3]
Molecular Weight	1045.69 g/mol	[1][2][3]
Appearance	Brown to reddish-brown or yellow to orange crystalline solid/powder	[1][2]
Melting Point	98.5-99.5 °C	[5]
Solubility	Lipid-soluble; slightly soluble in ethanol. Insoluble in water. Freely soluble in chloroform and carbon disulfide.	[1][4][6]
UV-Vis Absorption Maxima (λ _{max})	The UV-Vis absorption spectrum is very similar to that of its parent compound, zeaxanthin. The characteristic three-fined spectrum shows maxima that are solvent-dependent. In ethanol, the	[5]

maxima are approximately 425, 450, and 478 nm. In hexane, the maxima are around 424, 450, and 478 nm.

Stability

Stable under cool, dark, and anoxic conditions. As a carotenoid, it is susceptible to degradation by light, heat, and oxygen. Encapsulation in emulsions can improve its stability. [6]

Experimental Protocols

Extraction and Purification of Zeaxanthin Dipalmitate from *Lycium barbarum* (Wolfberry)

This protocol describes a common method for the extraction and purification of **Zeaxanthin dipalmitate** from its natural source.

Materials:

- Dried wolfberries (*Lycium barbarum*)
- n-hexane
- Dichloromethane
- Acetonitrile
- High-Speed Counter-Current Chromatography (HSCCC) system
- Rotary evaporator

Procedure:

- Extraction:

1. Grind dried wolfberries into a fine powder.
 2. Perform ultrasonic-assisted extraction (UAE) with a suitable organic solvent. A common solvent system is a mixture of n-hexane and ethyl acetate.
 3. Optimize extraction parameters such as ultrasonic power, extraction time, and solvent-to-solid ratio to maximize the yield of carotenoids.
 4. After extraction, filter the mixture to remove solid residues.
 5. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
- Purification by High-Speed Counter-Current Chromatography (HSCCC):
 1. Prepare a two-phase solvent system. A commonly used system is n-hexane/dichloromethane/acetonitrile (e.g., in a 10:3:7 v/v/v ratio)[7].
 2. Equilibrate the HSCCC column with the stationary phase of the solvent system.
 3. Dissolve the crude extract in a small volume of the biphasic solvent system.
 4. Inject the sample into the HSCCC system and perform the separation.
 5. Monitor the effluent using a UV-Vis detector at a wavelength corresponding to the absorption maximum of **Zeaxanthin dipalmitate** (around 450 nm).
 6. Collect the fractions containing the purified **Zeaxanthin dipalmitate**.
 7. Evaporate the solvent from the collected fractions to obtain pure **Zeaxanthin dipalmitate**. The purity can be assessed by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantification of **Zeaxanthin dipalmitate**.

Materials:

- **Zeaxanthin dipalmitate** standard
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- C18 HPLC column (e.g., Alltima C18, 5 μ m, 250 mm \times 4.6 mm)
- HPLC system with a Diode Array Detector (DAD)

Procedure:

- Preparation of Standard Solutions:
 1. Prepare a stock solution of **Zeaxanthin dipalmitate** of known concentration in a suitable solvent (e.g., dichloromethane).
 2. Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.
- Sample Preparation:
 1. Dissolve the sample containing **Zeaxanthin dipalmitate** in the mobile phase.
 2. Filter the sample through a 0.45 μ m syringe filter before injection.
- HPLC Conditions:
 1. Mobile Phase: A mixture of acetonitrile and dichloromethane (e.g., 42:58 v/v)[8].
 2. Flow Rate: Typically 1.0 mL/min.
 3. Column Temperature: Ambient or controlled (e.g., 25 $^{\circ}$ C).
 4. Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength of **Zeaxanthin dipalmitate** (around 450 nm).
 5. Injection Volume: Typically 20 μ L.

- Quantification:

1. Inject the standard solutions to generate a calibration curve of peak area versus concentration.
2. Inject the sample solution and determine the peak area of **Zeaxanthin dipalmitate**.
3. Calculate the concentration of **Zeaxanthin dipalmitate** in the sample using the calibration curve.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

- DPPH solution (in methanol or ethanol)
- **Zeaxanthin dipalmitate** solution (in a suitable solvent like DMSO or ethanol)
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
- Prepare various concentrations of **Zeaxanthin dipalmitate** and the positive control.
- In a 96-well plate, add a specific volume of the sample or standard solution to each well.
- Add the DPPH solution to each well and mix thoroughly.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Materials:

- ABTS solution (7 mM)
- Potassium persulfate solution (2.45 mM)
- **Zeaxanthin dipalmitate** solution
- Trolox (as a positive control)
- Ethanol or phosphate-buffered saline (PBS)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare the ABTS radical cation (ABTS \bullet +) solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS \bullet solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare various concentrations of **Zeaxanthin dipalmitate** and the positive control.
- In a 96-well plate, add a small volume of the sample or standard solution to each well.

- Add the diluted ABTS•+ solution to each well and mix.
- Incubate the plate at room temperature for a short period (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

This protocol measures the ability of **Zeaxanthin dipalmitate** to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- **Zeaxanthin dipalmitate** (dissolved in DMSO)
- ELISA kits for TNF- α and IL-6
- 24-well cell culture plates

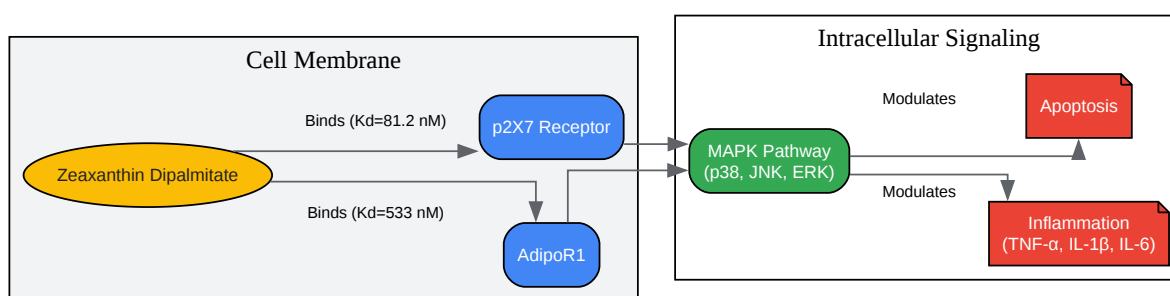
Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in 24-well plates at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Treatment:

1. Pre-treat the cells with various non-toxic concentrations of **Zeaxanthin dipalmitate** (or vehicle control, e.g., DMSO) for 1-2 hours.
 2. Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for 24 hours. A negative control group (no LPS, no treatment) should also be included.
- Cytokine Measurement:
 1. After the incubation period, collect the cell culture supernatants.
 2. Measure the concentrations of TNF- α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
 - Data Analysis: Compare the cytokine levels in the **Zeaxanthin dipalmitate**-treated groups to the LPS-only treated group to determine the inhibitory effect.

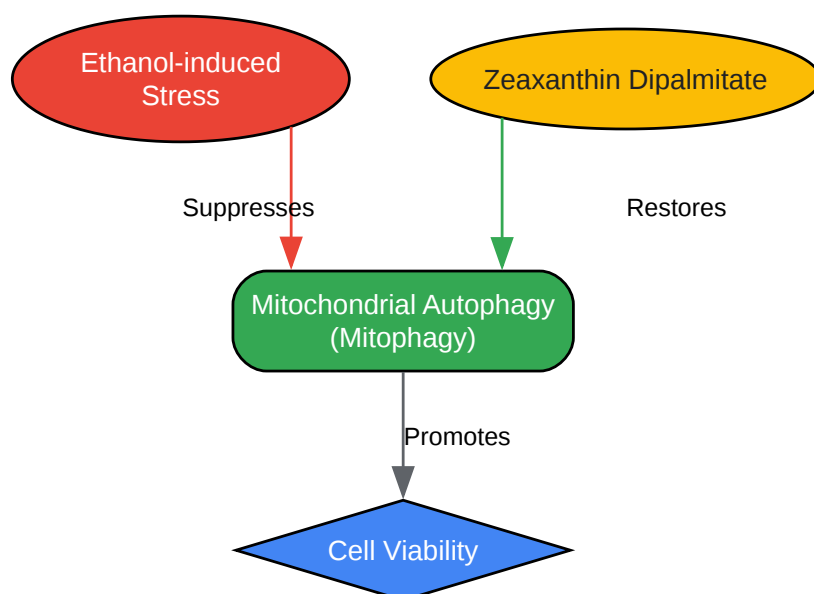
Signaling Pathways and Mechanisms of Action

Zeaxanthin dipalmitate exerts its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating these mechanisms.



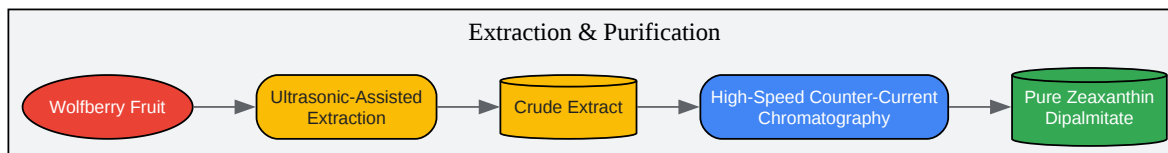
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Caption: **Zeaxanthin dipalmitate**'s interaction with cell surface receptors and modulation of the MAPK pathway.



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Caption: Workflow of **Zeaxanthin dipalmitate** restoring mitochondrial autophagy.



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Caption: Experimental workflow for the extraction and purification of **Zeaxanthin dipalmitate**.

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